molecular formula C19H17F3N6O3 B2601625 2-(4-(2-(4-methoxyphenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396855-90-5

2-(4-(2-(4-methoxyphenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2601625
CAS No.: 1396855-90-5
M. Wt: 434.379
InChI Key: BRQCAUJEZVJPRE-UHFFFAOYSA-N
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Description

This compound features a tetrazole core (a five-membered aromatic ring with four nitrogen atoms) substituted with two key groups:

  • A 4-(2-(4-methoxyphenyl)acetamido)phenyl moiety at position 2, comprising a phenyl ring linked via an acetamido group to a 4-methoxyphenyl substituent.
  • An N-(2,2,2-trifluoroethyl)carboxamide group at position 3.

The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, while the trifluoroethyl group enhances lipophilicity and electron-withdrawing effects. The 4-methoxyphenyl substituent may improve solubility and target binding affinity.

Properties

IUPAC Name

2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O3/c1-31-15-8-2-12(3-9-15)10-16(29)24-13-4-6-14(7-5-13)28-26-17(25-27-28)18(30)23-11-19(20,21)22/h2-9H,10-11H2,1H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQCAUJEZVJPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(4-methoxyphenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F3N5O3C_{20}H_{22}F_{3}N_{5}O_{3} with a molecular weight of 420.43 g/mol. The structure features a tetrazole ring , which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the methoxyphenyl and trifluoroethyl groups may enhance its lipophilicity and biological efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, a related tetrazole derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

Antimicrobial Activity

The presence of the tetrazole moiety in this compound suggests potential antimicrobial properties. Studies on similar compounds have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL

Anti-inflammatory Effects

Compounds containing the tetrazole structure are also noted for their anti-inflammatory activities. Research has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Tetrazole derivatives often inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
  • Apoptosis Induction : Certain compounds induce apoptosis through mitochondrial pathways, leading to cancer cell death.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties, further contributing to their therapeutic effects.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer potential of a series of tetrazole derivatives, including the compound . The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various tetrazole derivatives against clinical isolates. The study concluded that specific modifications in the structure enhanced activity against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues by Core Heterocycle and Substituents

The following compounds share functional or structural similarities with the target molecule:

Table 1: Key Structural and Functional Comparisons
Compound Name & Reference Core Structure Key Substituents Notable Features
Target Compound Tetrazole - 4-Methoxyphenyl acetamido
- Trifluoroethyl carboxamide
High aromaticity, metabolic stability, and lipophilicity due to trifluoroethyl group.
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole - 3-Methoxy-4-trifluoromethylphenyl
- Nitrothiophene
Antibacterial activity; lower purity (42%) due to nitro group challenges.
2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide (97e) Furan - 4-Methoxyphenyl
- Hydrazinyl
Similar acetamido linkage; furan core offers reduced aromaticity compared to tetrazole.
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) Imidazole - 4-Fluorophenyl
- 4-Methoxyphenyl
- Thiazolyl
Thioether linkage may enhance reactivity; imidazole core provides hydrogen-bonding sites.
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furopyridine - Trifluoroethylamino
- Fluorophenyl
Shared trifluoroethyl group; furopyridine core may enhance π-π stacking.

Key Comparative Insights

Heterocyclic Core Effects
  • Tetrazole vs. Thiazole/Imidazole : The tetrazole’s high nitrogen content increases polarity and metabolic stability compared to thiazole or imidazole cores .
  • Furan vs.
Substituent Impacts
  • Trifluoroethyl Group : Present in both the target compound and , this group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design.
  • 4-Methoxyphenyl : Shared with , this substituent balances solubility (via methoxy) and hydrophobic interactions (via phenyl).

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